molecular formula C12H11NO3 B14705303 5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate CAS No. 24827-15-4

5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate

Cat. No.: B14705303
CAS No.: 24827-15-4
M. Wt: 217.22 g/mol
InChI Key: FRFBCDYCEFAAAU-UHFFFAOYSA-N
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Description

5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 5-position of the oxazole ring and a methylbenzoate moiety attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxazole ring and the methylbenzoate moiety makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

24827-15-4

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl) 4-methylbenzoate

InChI

InChI=1S/C12H11NO3/c1-8-3-5-10(6-4-8)12(14)15-11-7-9(2)16-13-11/h3-7H,1-2H3

InChI Key

FRFBCDYCEFAAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=NOC(=C2)C

Origin of Product

United States

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